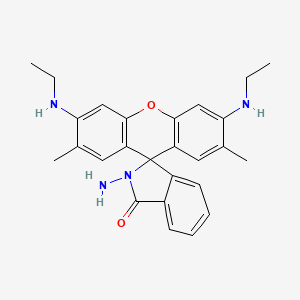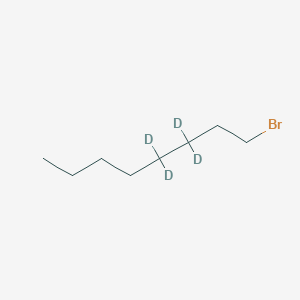
1-Bromooctane-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
1-Bromooctane-d4 is synthesized through the bromination of octane-d4. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet light to facilitate the substitution of hydrogen atoms with bromine atoms. The reaction is carried out under controlled conditions to ensure the selective bromination at the terminal carbon atom .
Análisis De Reacciones Químicas
1-Bromooctane-d4 undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: In these reactions, the bromine atom is replaced by a nucleophile. Common reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN), leading to the formation of alcohols or nitriles, respectively.
Elimination Reactions: Under the influence of strong bases like potassium tert-butoxide (t-BuOK), this compound can undergo elimination to form octene-d4.
Reduction Reactions: The compound can be reduced to octane-d4 using reducing agents such as lithium aluminum hydride (LiAlH4).
Aplicaciones Científicas De Investigación
1-Bromooctane-d4 is widely used in scientific research due to its unique properties:
Analytical Chemistry: It serves as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Pharmacokinetics: The compound is used to study the metabolic pathways and pharmacokinetics of brominated compounds in biological systems.
Isotope Tracing: It is employed in isotope tracing experiments to investigate reaction mechanisms and pathways in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-Bromooctane-d4 involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The deuterium atoms in the compound provide a unique advantage in tracing and studying these reactions due to their distinct mass and NMR properties.
Comparación Con Compuestos Similares
1-Bromooctane-d4 can be compared with other deuterium-labeled brominated compounds such as:
1-Bromohexane-d4: Similar in structure but with a shorter carbon chain.
1-Bromodecane-d4: Similar in structure but with a longer carbon chain.
1-Bromoheptane-d4: Another deuterium-labeled brominated compound with a different carbon chain length.
The uniqueness of this compound lies in its specific carbon chain length and the presence of deuterium atoms, which make it particularly useful for certain analytical and research applications.
Propiedades
Fórmula molecular |
C8H17Br |
|---|---|
Peso molecular |
197.15 g/mol |
Nombre IUPAC |
1-bromo-3,3,4,4-tetradeuteriooctane |
InChI |
InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i5D2,6D2 |
Clave InChI |
VMKOFRJSULQZRM-NZLXMSDQSA-N |
SMILES isomérico |
[2H]C([2H])(CCCC)C([2H])([2H])CCBr |
SMILES canónico |
CCCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


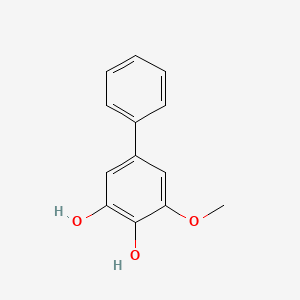
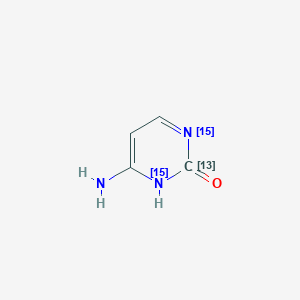
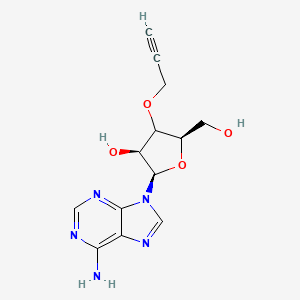
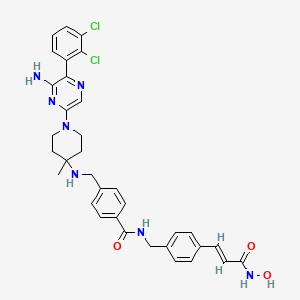
![N-[2-chloro-3-(3,5-dimethyl-4-oxoquinazolin-6-yl)oxy-5-fluorophenyl]propane-1-sulfonamide](/img/structure/B15140077.png)
![7-[(1S,6R,8R,9S,15R,17R)-8-(6-aminopurin-9-yl)-9-fluoro-3,18-dihydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15140079.png)
![1-[(1S,3R,7R)-1-(azidomethyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione](/img/structure/B15140083.png)
![(6-bromoimidazo[1,2-a]pyridin-2-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate](/img/structure/B15140097.png)
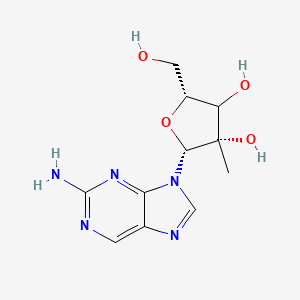
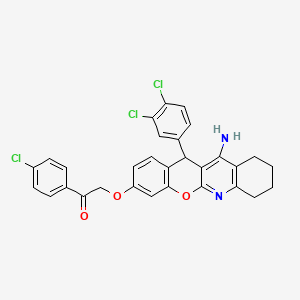
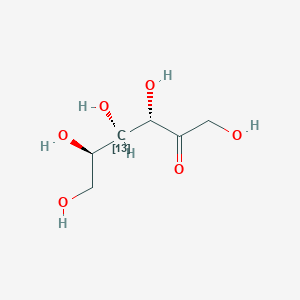
![N,N-dimethyl-4-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]benzenesulfonamide](/img/structure/B15140125.png)
